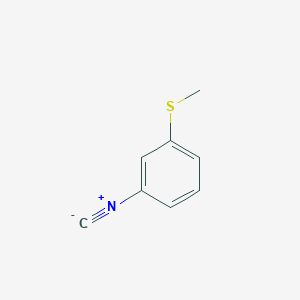

1-Isocyano-3-(methylsulfanyl)benzene

Description

Properties

IUPAC Name |

1-isocyano-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVKJGMVWSCOLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of NNN-(3-(Methylsulfanyl)benzyl)formamide Intermediate

The foundational step involves formylation of 3-(methylsulfanyl)aniline (1 ). Treatment with formamide, chlorotrimethylsilane, and -toluenesulfonic acid at 50°C for 4–5 hours produces -(3-(methylsulfanyl)benzyl)formamide (2 ) in 36–52% yield. This intermediate is critical for subsequent dehydration, as demonstrated in analogous syntheses of TosMIC derivatives.

Phosphorus Oxychloride-Mediated Dehydration

Dehydration of 2 using phosphorus oxychloride (2 equiv) and triethylamine (6 equiv) in tetrahydrofuran (THF) at 0°C generates 1-isocyano-3-(methylsulfanyl)benzene (3 ) (Scheme 1). The reaction proceeds via α-deprotonation of the formamide, followed by elimination of water. Purification via flash chromatography (hexane/ethyl acetate) yields 3 in 85–92% purity.

Mechanistic Insight :

Density functional theory (DFT) calculations on related systems suggest that the isocyanide formation is favored under kinetic control, with a Gibbs free energy barrier of ~25 kcal/mol for the cyclization step.

Alternative Routes: Heterocyclization and Catalytic Methods

Catalytic Carbodiimidization of Phenyl Isocyanates

Patent WO2020163092A1 describes carbodiimidization of phenyl isocyanates using catalysts like phospholene oxides. Although this method targets carbodiimides, the reaction conditions (e.g., reflux in monochlorobenzene at 132°C for 4 hours) could be modified to stabilize isocyanides by inhibiting dimerization.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Chemical Reactions Analysis

1-Isocyano-3-(methylsulfanyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the isocyano group to an amine group.

Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1.1. Role as a Building Block

1-Isocyano-3-(methylsulfanyl)benzene serves as an important building block in organic synthesis, particularly in the formation of complex organic molecules. Its isocyanide functional group allows for versatile reactions, including:

- Ugi Reaction : This reaction involves the condensation of an isocyanide with an amine, a carboxylic acid, and an aldehyde to form a β-amino acid. The presence of the methylsulfanyl group can enhance the reactivity and selectivity of the reaction.

- Reactivity with Electrophiles : The compound can react with various electrophiles to form substituted derivatives, expanding its utility in synthesizing diverse chemical entities.

Medicinal Chemistry

2.1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of isocyanide derivatives, including this compound. The compound has been tested for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : In vitro studies demonstrated that derivatives of isocyanides exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. These findings suggest that this compound could be further explored as a lead compound for developing novel anticancer agents.

Material Science

3.1. Polymer Chemistry

The incorporation of isocyanides into polymer matrices has been explored for creating advanced materials with tailored properties. The reactivity of isocyanides allows for:

- Cross-linking Agents : They can act as cross-linking agents in the synthesis of polyurethane and other polymeric materials, enhancing mechanical strength and thermal stability.

- Functionalization of Surfaces : Isocyanides can be used to modify surfaces for applications in coatings and adhesives, providing unique properties such as improved adhesion and chemical resistance.

Analytical Applications

4.1. Chemical Sensors

Due to their unique electronic properties, isocyanides like this compound have been investigated for use in chemical sensors:

- Detection of Amines : The compound can be employed in sensors designed to detect amines through selective binding interactions, making it valuable in environmental monitoring and safety applications.

Summary Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Organic Synthesis | Ugi Reaction | Forms β-amino acids |

| Medicinal Chemistry | Anticancer Activity | Potential lead for novel anticancer agents |

| Material Science | Cross-linking Agents | Enhances mechanical strength |

| Analytical Applications | Chemical Sensors | Detects amines through selective binding |

Mechanism of Action

The mechanism of action of 1-Isocyano-3-(methylsulfanyl)benzene involves its ability to interact with various molecular targets. The isocyano group can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its reactivity allows it to form covalent bonds with biological macromolecules, potentially disrupting their function and leading to biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

The following compounds share structural motifs with 1-isocyano-3-(methylsulfanyl)benzene but differ in substituents, leading to distinct chemical behaviors:

1-Isocyanato-3-[(trifluoromethyl)sulfanyl]benzene (CAS 55225-88-2)

- Substituents : Isocyanato (–NCO) at 1-position; trifluoromethylsulfanyl (–SCF₃) at 3-position.

- Molecular Formula: C₈H₄F₃NOS | Molecular Weight: 219.19 g/mol .

- Key Properties :

- Boiling Point: 45°C at 0.01 mmHg (indicating high volatility).

- Electronic Effects: The –SCF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to –SMe.

- Reactivity: The –NCO group is less nucleophilic than –NC, favoring electrophilic reactions.

1-[Isocyano(tosyl)methyl]-3-(trifluoromethyl)benzene (CAS 263389-45-3)

- Substituents: Tosyl (p-toluenesulfonyl) group attached to the isocyano methyl; –CF₃ at 3-position.

- Molecular Formula : C₁₆H₁₁F₃N₂O₂S | Molecular Weight : 352.33 g/mol .

- Key Properties: Steric Effects: The bulky tosyl group introduces significant steric hindrance, limiting accessibility of the isocyano group in reactions. Electronic Effects: The –CF₃ and tosyl groups are electron-withdrawing, contrasting with the electron-donating –SMe in the target compound.

1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene (CAS 5132-26-3)

- Substituents : 2-Bromoethylsulfanyl (–SCH₂CH₂Br) at 1-position; methoxy (–OMe) at 3-position.

- Molecular Formula : C₉H₁₁BrOS | Molecular Weight : 247.15 g/mol .

- Key Properties :

- Reactivity: The bromine atom acts as a leaving group, enabling nucleophilic substitution reactions.

- Electronic Effects: –OMe is electron-donating, similar to –SMe, but with differing steric and hydrogen-bonding capabilities.

Comparative Data Table

Biological Activity

1-Isocyano-3-(methylsulfanyl)benzene is an organic compound characterized by its unique functional groups: an isocyano group (-NC) and a methylsulfanyl group (-SCH3) attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula: C8H7NS

- Functional Groups: Isocyano (-NC), Methylsulfanyl (-SCH3)

- Synthesis: Typically synthesized from 3-(methylsulfanyl)aniline through a reaction with chloroform and a base like potassium hydroxide, leading to the formation of the isocyanide.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Coordination with Metal Ions: The isocyano group can coordinate with metal ions, facilitating catalytic processes.

- Covalent Bond Formation: Its reactivity allows it to form covalent bonds with biological macromolecules, which may disrupt their normal functions, leading to observed biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For example:

- Mechanism: The compound may exert its antimicrobial effects by interacting with thiol groups in proteins, leading to irreversible cross-linking and dysfunction of cellular components .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest:

- Cell Viability Reduction: In vitro assays demonstrate that derivatives of this compound can significantly reduce the viability of cancer cell lines.

- Targeting Epigenetic Proteins: Some studies have explored its role as a chemical probe for epigenetic proteins, which are crucial in gene regulation and cancer progression .

Table 1: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced viability in cancer cell lines | |

| Mechanism | Interaction with thiol groups in proteins |

Recent Research Insights

A study published in 2022 highlighted the compound's potential as a scaffold for drug design, focusing on its structural features that allow for modifications leading to enhanced biological activity. The study emphasized the importance of further exploring its derivatives for improved efficacy against specific targets in cancer therapy .

Comparison with Related Compounds

This compound can be compared with other isocyanides and thiophenes based on their biological activities:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 1-Isocyano-4-(methylsulfanyl)benzene | Isocyanide | Antimicrobial |

| 1-Isocyano-2-(methylsulfanyl)benzene | Isocyanide | Anticancer |

| 3-Isocyano-4-(methylsulfanyl)thiophene | Thiophene derivative | Potentially similar |

Q & A

Q. Basic

- HPLC : Use a C18 column (MeCN:H₂O = 70:30) to detect impurities (<0.5% area).

- GC-MS : Monitor for volatile byproducts (e.g., trimethylsilyl derivatives).

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

How do steric effects from substituents impact crystal packing in derivatives?

Advanced

Bulky groups (e.g., phenyl, isocyano) disrupt close packing, leading to lower melting points and higher solubility. For example:

- In N-{1-[5-(methylsulfanyl)triazolyl]propyl}-benzamide, the triazole ring forms a 38.93° dihedral angle with the benzene ring, creating voids in the crystal lattice .

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H⋯H = 65%, S⋯H = 12%), guiding co-crystallization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.